(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indolinone moiety, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is then coupled with the indolinone moiety. The final step involves the introduction of the chlorobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other compounds with similar backbones but different substituents.
Properties
Molecular Formula |
C22H19ClN2O3S2 |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-28-12-4-11-24-21(27)19(30-22(24)29)18-16-5-2-3-6-17(16)25(20(18)26)13-14-7-9-15(23)10-8-14/h2-3,5-10H,4,11-13H2,1H3/b19-18- |
InChI Key |
CTKNGGVUPBUBCB-HNENSFHCSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.